4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the cyclization of azetidine-1-carbonyl chloride with 3-[(oxolan-3-yl)methoxy]thiourea under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of azetidine derivatives with reduced functional groups.
Substitution: Formation of substituted azetidine or thiadiazole derivatives.
Scientific Research Applications
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-triazole
- 4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-oxadiazole
Uniqueness
4-Methyl-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its triazole and oxadiazole analogs, the thiadiazole derivative may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8-11(19-14-13-8)12(16)15-4-10(5-15)18-7-9-2-3-17-6-9/h9-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFUBZMVTYSVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OCC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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